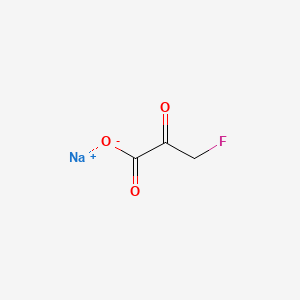

Sodium 3-fluoropyruvate monohydrate

Description

Significance as a Fluorinated Pyruvate (B1213749) Analog in Biochemical Studies

The introduction of a fluorine atom into the pyruvate structure creates a "fluorinated analog" with distinct chemical characteristics. Fluorine's high electronegativity can alter the electronic distribution and reactivity of the molecule, which in turn affects how it interacts with biological systems like enzymes and receptors. acs.org This modification allows researchers to study the structure-activity relationships of enzymes that metabolize pyruvate. The stability of the carbon-fluorine bond also makes these analogs robust tools for investigation. acs.org In a broader context, fluorinated compounds often exhibit enhanced binding affinities with proteins, a principle that has been leveraged in the development of therapeutic agents. nih.gov By using 3-fluoropyruvate, scientists can gain insights that would be difficult to obtain with the natural, non-fluorinated molecule.

Overview of its Role as a Mechanistic Probe in Enzymology

A primary application of sodium 3-fluoropyruvate is as a mechanistic probe to elucidate the step-by-step actions of enzymes. nih.govillinois.edu It is particularly useful for studying enzymes that process pyruvate. A key example is its use in research on the pyruvate dehydrogenase complex (PDC), a critical enzyme assembly that links glycolysis to the citric acid cycle. nih.govnih.gov

Studies have shown that the pyruvate dehydrogenase component (E1) of the complex can catalyze the decomposition of 3-fluoropyruvate. nih.gov During this process, an intermediate called acetylthiamin pyrophosphate (acetyl-TPP) is formed. Researchers have used 3-fluoropyruvate to demonstrate that this acetyl-TPP intermediate is chemically competent and essential for the subsequent transfer of the acetyl group to its natural acceptors. nih.gov

Detailed laboratory analyses have quantified the fate of the acetyl group derived from the 3-fluoropyruvate-driven reaction. When incubated with the necessary cofactors, the acetyl group is partitioned between coenzyme A (forming acetyl-CoA) and water. nih.gov This ability to track the reaction products provides direct evidence for the enzyme's mechanism.

Partitioning of Acetyl Group from Acetyl-TPP Intermediate

| Acceptor Molecule | Percentage of Acetyl Group Transferred |

|---|---|

| Coenzyme A (CoASH) | 87 ± 2% |

| Water | 13 ± 2% |

| Dihydrolipoamide (B1198117) (at extrapolated infinite concentration) | 95 ± 2% |

Data derived from studies on the pyruvate dehydrogenase complex using 3-fluoropyruvate as a mechanistic probe. nih.gov

Contextual Importance in Modulating Cellular Metabolic Pathways for Research

Pyruvate stands at a critical crossroads of cellular metabolism. metwarebio.comresearchgate.net It is the end-product of glycolysis and can be channeled into several major pathways: conversion to acetyl-CoA to fuel the citric acid cycle for energy production, transformation into lactate (B86563) during anaerobic conditions, or conversion into the amino acid alanine (B10760859). nih.govresearchgate.net Given this central role, any molecule that can selectively interact with or "modulate" the enzymes in these pathways is of high value for research.

By acting as a substrate analog, 3-fluoropyruvate allows researchers to study the regulation of these metabolic forks. For instance, investigating how the pyruvate dehydrogenase complex handles this analog provides insight into how the entry of fuel into the citric acid cycle is controlled. nih.govnih.gov Understanding these control points is fundamental to fields studying metabolic disorders, where the flux through pathways like glycolysis and the citric acid cycle is often dysregulated. nih.govmetwarebio.com The use of probes like 3-fluoropyruvate helps to map the intricate network of metabolic reactions and identify potential targets for future therapeutic strategies.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-fluoro-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FO3.Na/c4-1-2(5)3(6)7;/h1H2,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXRRCHQJDSEJI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)[O-])F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2FNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

433-48-7 (Parent) | |

| Record name | Sodium 3-fluoropyruvate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002923220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60951842 | |

| Record name | Sodium 3-fluoro-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2923-22-0 | |

| Record name | Sodium 3-fluoropyruvate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002923220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 3-fluoro-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-fluoropyruvate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Sodium 3 Fluoropyruvate Monohydrate and Analogs

Chemical Synthesis Approaches

Chemical methods for synthesizing 3-fluoropyruvate primarily involve the introduction of a fluorine atom onto a three-carbon pyruvate (B1213749) backbone. This is achieved through direct fluorination of activated pyruvate derivatives or by displacing a leaving group with a fluoride (B91410) ion.

Direct Fluorination of Pyruvate Derivatives

The direct introduction of fluorine into a pyruvate derivative is a challenging yet feasible route. Research has shown that the success of this method is highly dependent on the tautomeric form of the pyruvate substrate. acs.org The direct fluorination of enol-type 3-substituted pyruvates using molecular fluorine (F₂) proceeds with moderate to good yields. acs.org This reaction typically involves bubbling a diluted mixture of fluorine gas through a solution of the enol substrate at low temperatures.

However, this approach is less effective for pyruvate derivatives that exist predominantly in the keto form, which often leads to complex product mixtures and low yields of the desired 3-fluoropyruvate. acs.org The reaction with the enol tautomer is more successful because the electron-rich double bond of the enol is susceptible to electrophilic attack by fluorine. The resulting crude products, often a mixture of keto and enol isomers of 3-fluoropyruvate, can be purified and isolated, for instance, by conversion to their silyl (B83357) enol ether derivatives followed by mild hydrolysis. acs.org Fluorinated enol ethers are recognized as valuable building blocks in organic synthesis. rsc.org

Halogen-Fluorine Exchange Reactions (e.g., from 3-bromopyruvate)

A more common and often more practical approach to synthesizing 3-fluoropyruvate is through a nucleophilic substitution reaction, specifically a halogen-exchange (Halex) reaction. In this method, a precursor such as 3-bromopyruvate (B3434600) serves as the substrate. wikipedia.org 3-Bromopyruvic acid, a structural analog of pyruvic acid, is a well-known alkylating agent and a common starting material in chemical synthesis. wikipedia.orgnih.govnih.gov

The synthesis proceeds via a classic SN2 mechanism, where a fluoride ion (F⁻) acts as the nucleophile, attacking the carbon atom bearing the bromine and displacing the bromide ion. This reaction is governed by factors such as the choice of fluoride source, solvent, and reaction conditions. The strength of the C-F bond and the high lattice energy of many fluoride salts can make these reactions challenging. researchgate.netorganic-chemistry.org

General Reaction Scheme: BrCH₂COCO₂H + F⁻ → FCH₂COCO₂H + Br⁻

This method is advantageous as it utilizes readily available precursors and avoids the handling of highly reactive and toxic elemental fluorine. The resulting 3-fluoropyruvic acid can then be neutralized with a base like sodium hydroxide (B78521) or sodium bicarbonate to yield sodium 3-fluoropyruvate, which is often isolated as the stable monohydrate.

Utilization of Specific Fluorinating Reagents

The choice of fluorinating agent is critical and dictates the reaction mechanism, which can be either nucleophilic or electrophilic.

Nucleophilic Reagents (KF, NaF): Potassium fluoride (KF) and sodium fluoride (NaF) are the most common and cost-effective sources of nucleophilic fluoride. researchgate.netnih.gov KF is often preferred due to its higher reactivity compared to NaF in many organic solvents. nih.gov However, the high lattice energy and low solubility of these salts are significant hurdles. researchgate.net To enhance their efficacy, they are often used in polar aprotic solvents (e.g., acetonitrile, DMF) and in conjunction with phase-transfer catalysts, such as crown ethers or tetraalkylammonium salts, which help to solubilize the fluoride ion and increase its nucleophilicity. researchgate.netox.ac.uk Patents have described processes where potassium fluoride reacts with sodium chloride in an aqueous solution to produce sodium fluoride, highlighting the industrial relevance of these salts. google.com

Electrophilic Reagents (NFSI, Selectfluor™): In contrast to nucleophilic fluorination, electrophilic fluorination involves a fluorine source that acts as an electrophile ("F⁺"). This approach is typically used on electron-rich substrates like enolates, enol ethers, or enol acetates of pyruvate. amanote.com

N-Fluorobenzenesulfonimide (NFSI): NFSI is a powerful and widely used electrophilic fluorinating agent. It can efficiently fluorinate pre-formed enolates or silyl enol ethers of pyruvate derivatives.

Selectfluor™ (F-TEDA-BF₄): This reagent is a user-friendly and versatile electrophilic fluorinating agent. researchgate.net It is known for its stability and ability to fluorinate a wide range of substrates, including enol esters and aryltrifluoroborates, under mild conditions. amanote.comresearchgate.net The reaction of Selectfluor™ with a pyruvate silyl enol ether would proceed to give the α-fluoroketone directly.

| Reagent Type | Specific Reagent | Typical Substrate | Key Characteristics |

| Nucleophilic | KF, NaF | 3-Halopyruvate (e.g., 3-Bromopyruvate) | Cost-effective, requires activation (phase-transfer catalysts, high temp.), SN2 mechanism. researchgate.net |

| Electrophilic | NFSI, Selectfluor™ | Pyruvate enolates, Silyl enol ethers | Reacts with electron-rich species, mild conditions, "F⁺" source. amanote.comresearchgate.net |

Enzymatic and Chemoenzymatic Synthesis Routes

Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing reactions with high selectivity under mild conditions. Aldolases, in particular, have emerged as valuable tools for constructing chiral fluorinated molecules. nih.govescholarship.org

Pyruvate Aldolase-Catalyzed Reactions

Several studies have demonstrated that pyruvate-dependent aldolases can utilize 3-fluoropyruvate as a nucleophilic substrate, overcoming the enzyme's natural specificity for pyruvate. researchgate.netnih.gov In these reactions, the enzyme catalyzes the C-C bond formation between 3-fluoropyruvate and a wide variety of aldehyde electrophiles. whiterose.ac.uk This promiscuous activity opens a pathway to a broad range of α-fluoro-β-hydroxy carboxylic acid derivatives. nih.gov

The general mechanism for class II aldolases involves a divalent metal ion cofactor (typically Zn²⁺) that polarizes the carbonyl group of 3-fluoropyruvate, facilitating deprotonation to form a nucleophilic enediolate intermediate, which then attacks the aldehyde. csic.es For class I aldolases, the reaction proceeds through a Schiff base intermediate formed with a lysine (B10760008) residue in the enzyme's active site. csic.es

Stereoselective and Diastereoselective Synthesis

A key advantage of using aldolases is their inherent ability to control stereochemistry. The use of 3-fluoropyruvate in aldolase-catalyzed reactions can lead to the formation of products with two stereocenters, and enzymes can exhibit high levels of both diastereoselectivity and enantioselectivity. whiterose.ac.ukescholarship.org

Research has shown that different aldolases can produce different stereoisomers. For example:

The trans-o-hydroxybenzylidene pyruvate hydratase aldolase (B8822740) (HBPA) has been shown to catalyze the reaction between 3-fluoropyruvate and various aromatic and heteroaromatic aldehydes, yielding the corresponding syn-configured α-fluoro-β-hydroxy acids with excellent enantiomeric excess (>98% ee). researchgate.netwhiterose.ac.uk

N-acetylneuraminic acid aldolase (NAL) and its variants can also process 3-fluoropyruvate, though sometimes with lower diastereoselectivity, producing mixtures of stereoisomers. whiterose.ac.uk

Type II pyruvate aldolases from the HpcH and BphI families have been successfully used with 3-fluoropyruvate as a donor. escholarship.orgnih.gov Rational design and protein engineering of these enzymes have even made it possible to invert the stereoselectivity, providing access to stereocomplementary products that are otherwise difficult to synthesize. nih.gov

The table below summarizes selected findings on the stereoselective synthesis using pyruvate aldolases with 3-fluoropyruvate.

| Enzyme | Aldehyde Substrate | Diastereoselectivity (syn:anti) | Enantiomeric Excess (ee) of Major Isomer |

| HBPA | Aromatic/Heteroaromatic Aldehydes | High (e.g., >98:<2) | >98% |

| NAL (E192N variant) | Benzaldehyde | ~50:50 | Not specified |

| HpcH | Various Aldehydes | High | Enantiopure |

| BphI (Wild-Type) | Acetaldehyde | Produces 4(S)-hydroxy-2-oxopentanoate | Not specified |

| BphI (L87W;Y290F variant) | Acetaldehyde | Produces 4(R)-hydroxy-2-oxopentanoate | Not specified |

This table is illustrative of reported trends; specific outcomes vary with the exact substrate and enzyme variant used. researchgate.netwhiterose.ac.uknih.gov

This chemoenzymatic approach, where 3-fluoropyruvate acts as a fluorinated building block, is a valuable strategy for creating complex, chiral organofluorine compounds for various research applications. researchgate.net

Pyruvate Dehydrogenase Component-Mediated Synthesis

The pyruvate dehydrogenase complex (PDC) is a multi-enzyme assembly that plays a crucial role in cellular metabolism by converting pyruvate into acetyl-CoA. nih.govproteopedia.org The first component of this complex, pyruvate dehydrogenase (E1), is a thiamine (B1217682) diphosphate (B83284) (TPP)-dependent enzyme that catalyzes the decarboxylation of pyruvate. nih.govebi.ac.ukuniprot.org

Transaminase-Based Asymmetric Synthesis

Transaminases are powerful biocatalysts for producing chiral amines, which are valuable intermediates in the pharmaceutical industry. researchgate.netmdpi.comnih.gov These enzymes, particularly ω-transaminases, alanine (B10760859) dehydrogenase, and diaminopimelate dehydrogenase, have been successfully employed in the asymmetric synthesis of fluorinated amino acids from 3-fluoropyruvate.

ω-Transaminase (ω-TA): ω-Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. diva-portal.orgnih.gov This capability has been harnessed for the asymmetric synthesis of fluorinated alanines from 3-fluoropyruvate. For instance, (S)-specific ω-transaminase from Vibrio fluvialis JS17 has been used to synthesize chiral amines from prochiral ketones. nih.gov While the reaction equilibrium often favors the reverse reaction, using an amino donor like L-alanine allows for the synthesis of the desired product. nih.gov Strategies to drive the reaction forward, such as removing the pyruvate co-product, can dramatically increase the yield. researchgate.netnih.gov

Alanine Dehydrogenase (ALDH): Alanine dehydrogenase catalyzes the reductive amination of pyruvate to L-alanine. frontiersin.org This enzyme has been effectively used for the synthesis of 3-fluoro-L-alanine from 3-fluoropyruvate in the presence of NADH and ammonia. nih.govcapes.gov.br The reaction is typically performed in an enzyme membrane reactor, which allows for continuous production and coenzyme regeneration. nih.govcapes.gov.br Studies using alanine dehydrogenase from Vibrio proteolyticus have demonstrated high yields and complete enantiomeric excess for the production of (R)-3-fluoroalanine from 3-fluoropyruvate. dtu.dk

Diaminopimelate Dehydrogenase (DAPDH): Diaminopimelate dehydrogenase is an NADP+-dependent enzyme involved in lysine biosynthesis. wikipedia.orgresearchgate.net Certain DAPDH enzymes exhibit broader substrate specificity. The DAPDH from Symbiobacterium thermophilum has been utilized for the in vitro production of (S)-3-fluoroalanine from 3-fluoropyruvate. dtu.dknih.gov This enzyme-catalyzed reaction proceeds with high yield and complete enantiomeric excess. dtu.dk The versatility of this enzyme extends to its ability to catalyze the conversion of trifluoropyruvate into trifluorinated alanine. dtu.dk

| Enzyme | Source Organism | Product | Yield | Enantiomeric Excess (e.e.) | Key Findings |

|---|---|---|---|---|---|

| Alanine Dehydrogenase | Vibrio proteolyticus | (R)-3-fluoroalanine | >85% | Complete | Efficient production with a cofactor recycling system. dtu.dk |

| Diaminopimelate Dehydrogenase | Symbiobacterium thermophilum | (S)-3-fluoroalanine | >85% | Complete | Also catalyzes the conversion of trifluoropyruvate. dtu.dk |

| Alanine Dehydrogenase | Not Specified | 3-Fluoro-L-alanine | 73% (average conversion) | Selective | Continuous production in an enzyme membrane reactor with a space-time yield of 75 g/L/day. nih.govcapes.gov.br |

N-Acetyl Neuraminic Acid Lyase (NAL) Variants in Fluoropyruvate Reactions

N-Acetylneuraminic acid lyase (NAL) is a Class I aldolase that catalyzes the reversible aldol (B89426) reaction between pyruvate and N-acetyl-D-mannosamine (ManNAc) to form N-acetylneuraminic acid (Neu5Ac). nih.govacs.orgunc.edu Investigations have confirmed that fluoropyruvate can act as a viable donor substrate in NAL-catalyzed reactions. nih.govnih.gov

The stereochemical outcome of the reaction is a key area of study. Under kinetic control, wild-type NAL from S. aureus catalyzes the reaction between fluoropyruvate and ManNAc to produce a 90:10 mixture of the (3R,4R)- and (3S,4R)-configured products, respectively. nih.govnih.govwhiterose.ac.uk Over extended reaction times, this mixture equilibrates to a 30:70 ratio. nih.govnih.govwhiterose.ac.uk

To enhance efficiency and control stereoselectivity, various NAL variants have been developed and studied. The E192N, E192N/T167V/S208V, and E192N/T167G NAL variants have been evaluated for their catalytic efficiency and stereoselectivity in reactions involving fluoropyruvate. nih.govnih.gov By using fluoropyruvate with different acceptor substrates, such as (2R,3S)- or (2S,3R)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide, it is possible to synthesize three of the four possible diastereomeric products. nih.govnih.gov The crystal structure of S. aureus NAL in a complex with fluoropyruvate has been determined, providing a rational basis for understanding the stereochemical results of the C-C bond formation. nih.govnih.gov

| Enzyme | Acceptor Substrate | Control Type | Product Ratio ((3R,4R) : (3S,4R)) | Reference |

|---|---|---|---|---|

| Wild-type NAL | N-acetyl mannosamine | Kinetic | 90 : 10 | nih.govnih.govwhiterose.ac.uk |

| Wild-type NAL | N-acetyl mannosamine | Equilibrium | 30 : 70 | nih.govnih.govwhiterose.ac.uk |

Optimization of Synthetic Pathways for Research-Grade Purity and Yield

Achieving research-grade purity and high yields is paramount in the synthesis of fluorinated compounds. For the enzymatic syntheses starting from 3-fluoropyruvate, optimization often involves addressing challenges such as unfavorable reaction equilibria and product inhibition.

A common strategy to improve reaction yields is the implementation of a cofactor recycling system. dtu.dk For dehydrogenase-catalyzed reactions that depend on NADH or NADPH, a secondary enzyme system, such as formate (B1220265) dehydrogenase with formate as a cosubstrate, is often included. nih.govdtu.dk This continuously regenerates the expensive cofactor, driving the reaction towards the product side and making the process more economically viable.

Another critical optimization technique is the removal of inhibitory byproducts. In transaminase-catalyzed reactions using L-alanine as the amino donor, the co-product pyruvate can inhibit the enzyme. nih.gov By coupling the primary reaction with a secondary enzyme that consumes pyruvate, such as lactate (B86563) dehydrogenase or pyruvate decarboxylase, the equilibrium can be shifted, leading to a significant increase in the final product yield. researchgate.netnih.gov For example, in the synthesis of chiral amines, the use of whole cells containing a system to remove pyruvate resulted in yields exceeding 90%. nih.gov These strategies are essential for developing efficient and scalable biocatalytic pathways for producing high-purity fluorinated analogs.

Mechanistic Biochemical Investigations of Sodium 3 Fluoropyruvate Monohydrate

Enzyme Inhibition and Activation Mechanisms

Sodium 3-fluoropyruvate monohydrate serves as a precursor to the 3-fluoropyruvate anion in biological systems, where it interacts with key enzymes in central metabolism. Its structural similarity to pyruvate (B1213749) allows it to enter metabolic pathways, but the presence of a fluorine atom leads to unique, and often inhibitory, interactions with enzymes that normally process pyruvate.

The Pyruvate Dehydrogenase Complex (PDC) is a critical mitochondrial multi-enzyme complex that connects glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, NADH, and CO₂. nih.govyoutube.com The complex is composed of three core enzymes: Pyruvate Dehydrogenase (E1 or PDHA1), Dihydrolipoyl Transacetylase (E2), and Dihydrolipoyl Dehydrogenase (E3). nih.gov 3-fluoropyruvate acts as a potent inhibitor of this complex.

3-fluoropyruvate is processed by the Pyruvate Dehydrogenase (E1) component of the PDC in a manner analogous to the native substrate, pyruvate, which is characteristic of competitive inhibition. The E1 enzyme utilizes its cofactor, thiamin pyrophosphate (TPP), to interact with 3-fluoropyruvate. nih.gov The kinetics of this interaction demonstrate that the resulting acetyl group is partitioned between transfer to coenzyme A (CoASH) and hydrolysis to water. nih.gov In a system containing the pyruvate dehydrogenase complex, 3-fluoro[1,2-¹⁴C]pyruvate, TPP, and CoASH, the acetyl group from the intermediate is transferred to CoASH with an efficiency of 87 ± 2%, while the remaining 13 ± 2% is transferred to water. nih.gov

Partitioning of Acetyl Group from Acetyl-TPP Intermediate

| Acceptor Molecule | Percentage of Acetyl Group Transfer (%) | Citation |

|---|---|---|

| Coenzyme A (CoASH) | 87 ± 2 | nih.gov |

| Water (Hydrolysis) | 13 ± 2 | nih.gov |

The mechanism of PDC inhibition by 3-fluoropyruvate involves the formation of a key intermediate, acetylthiamin pyrophosphate (acetyl-TPP). nih.gov The Pyruvate Dehydrogenase (E1) component catalyzes the initial reaction with 3-fluoropyruvate. nih.gov This process forms acetyl-TPP, which is chemically competent to act as an acetyl group donor. nih.gov The complex then transfers this acetyl group to dihydrolipoamide (B1198117), a cofactor of the E2 subunit, to form [¹⁴C]acetyldihydrolipoamide when using radiolabeled 3-fluoropyruvate. nih.gov Studies examining the transfer to dihydrolipoamide at various concentrations showed that as the concentration approaches infinity, the theoretical acetyl group transfer reaches 95 ± 2%. nih.gov This confirms that acetyl-TPP is a viable intermediate in the reaction catalyzed by the pyruvate dehydrogenase complex. nih.gov

A critical aspect of the interaction between 3-fluoropyruvate and the PDC is its subsequent decomposition. The Pyruvate Dehydrogenase (E1) component catalyzes the breakdown of 3-fluoropyruvate into three products: carbon dioxide (CO₂), a fluoride (B91410) anion (F⁻), and acetate. nih.gov This decomposition pathway is a key feature of its inhibitory action, as the release of the fluoride ion is an irreversible step that disrupts the normal catalytic cycle of the enzyme.

The inhibitory effects of 3-fluoropyruvate are targeted at the first component of the PDC, the Pyruvate Dehydrogenase enzyme (E1), which is encoded by the PDHA1 gene. nih.gov This enzyme is responsible for the initial decarboxylation of pyruvate. nih.gov By binding to the active site of PDHA1, 3-fluoropyruvate undergoes the decomposition reaction described above, leading to the elimination of a fluoride ion. nih.gov This process effectively halts the normal function of the E1 subunit, thereby inhibiting the entire pyruvate dehydrogenase complex and preventing the formation of acetyl-CoA from pyruvate. nih.govnih.gov

Lactate (B86563) dehydrogenase (LDH) is an oxidoreductase that plays a crucial role in anaerobic metabolism. nih.gov Its primary function is to catalyze the reversible conversion of pyruvate to lactate, a reaction coupled with the oxidation/reduction of NADH to NAD+. nih.gov This reaction is a vital checkpoint in cellular metabolism. nih.gov

Due to its close structural similarity to pyruvate, 3-fluoropyruvate can act as a substrate for lactate dehydrogenase. LDH enzymes can bind various pyruvate analogs, and the interaction depends on the specific isozyme composition (combinations of H and M subunits) which varies by tissue. nih.gov In a reaction analogous to its native function, LDH can catalyze the reduction of 3-fluoropyruvate to 3-fluorolactate. The kinetics of this reaction are influenced by factors such as substrate concentration, as high concentrations of pyruvate itself can cause substrate inhibition of LDH activity. nih.gov The ability of LDH to process 3-fluoropyruvate highlights the enzyme's substrate specificity and its role in the metabolism of pyruvate analogs.

Lactate Dehydrogenase (LDH) Interaction and Substrate Role

Conversion to 3-Fluoro-2-hydroxypropionate

One of the metabolic fates of 3-fluoropyruvate is its conversion to (±)-[¹⁸F]-3-fluoro-2-hydroxypropionate, also known as [¹⁸F]-FLac. This reduction is catalyzed by lactate dehydrogenase (LDH), a bidirectional enzyme that typically interconverts pyruvate and lactate. The structural analogy of 3-fluoropyruvate to pyruvate allows it to serve as a substrate for LDH. This conversion has been verified experimentally, demonstrating that LDH can facilitate the reduction of 3-fluoropyruvate in the presence of NADH. nih.gov

This enzymatic conversion is significant as it forms the basis for the development of [¹⁸F]-FLac as a potential tracer for positron emission tomography (PET) to monitor lactate uptake and metabolism in tissues, particularly in tumors. nih.gov The process underscores a direct interaction of a fluorinated pyruvate analog with a key enzyme of anaerobic glycolysis.

Pyruvate Carboxylase Activity Modulation

Pyruvate carboxylase (PC) is a crucial mitochondrial enzyme that plays a vital anaplerotic role by catalyzing the ATP-dependent carboxylation of pyruvate to form oxaloacetate. nih.govwikipedia.org This reaction is essential for replenishing the tricarboxylic acid (TCA) cycle intermediates that are consumed in various biosynthetic pathways. nih.govwikipedia.org The enzyme is critical for processes such as gluconeogenesis and lipogenesis. nih.gov Despite the structural similarity of 3-fluoropyruvate to the natural substrate of Pyruvate Carboxylase, detailed research findings on the specific modulatory effects of this compound on the activity of this enzyme are not extensively documented in the available scientific literature.

Interaction with Pyruvate Kinase and Enzyme I

Pyruvate Kinase: Pyruvate kinase (PK) is a key glycolytic enzyme that catalyzes the final, irreversible step of glycolysis, transferring a phosphate (B84403) group from phosphoenolpyruvate (B93156) (PEP) to ADP, yielding pyruvate and ATP. The M2 isoform of pyruvate kinase (PKM2) is particularly important in cancer metabolism, where its activity is tightly regulated to balance energy production and anabolic synthesis. nih.gov While the regulation of pyruvate kinase by various allosteric effectors and post-translational modifications is well-studied, specific data on the direct interaction or modulation of pyruvate kinase activity by this compound is not detailed in the reviewed scientific literature.

Enzyme I (PTS): In bacteria, the phosphoenolpyruvate:sugar phosphotransferase system (PTS) is a primary mechanism for sugar uptake and phosphorylation. wikipedia.org Enzyme I (EI) is the first and central protein of this system, accepting a phosphoryl group from PEP. proteopedia.orgebi.ac.uk The phosphorylation state of EI and other PTS components plays a crucial role in regulating carbon metabolism and signal transduction. proteopedia.orgnih.gov Information regarding the direct interaction of this compound with Enzyme I of the PTS and its potential influence on this complex regulatory system is not described in the available research.

Modulation of Other Metabolic Enzymes (e.g., 3-phospho-D-glycerate dehydrogenase (SerA))

D-3-phosphoglycerate dehydrogenase (PHGDH), encoded by the SerA gene in some organisms, is the rate-limiting enzyme in the phosphorylated pathway of L-serine biosynthesis. frontiersin.orgijbs.com It catalyzes the NAD⁺-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate. mdpi.comnih.gov This pathway is critical for the synthesis of not only serine but also other essential molecules like glycine, cysteine, and nucleotides, and is often upregulated in cancer cells to support proliferation. ijbs.com Although the biochemical properties and regulation of PHGDH are well-characterized, the specific modulatory effects of this compound on its activity have not been documented in the surveyed scientific literature.

Insights into Suicide Inactivation Mechanisms of Thiamine (B1217682) Pyrophosphate (TPP)-Dependent Enzymes

Sodium 3-fluoropyruvate provides significant insights into the mechanism of suicide inactivation, particularly for thiamine pyrophosphate (TPP)-dependent enzymes like the pyruvate dehydrogenase complex (PDC). wikipedia.org The E1 component of PDC catalyzes the TPP-dependent decarboxylation of pyruvate. nih.gov

Research has shown that 3-fluoropyruvate acts as a potent inactivator of the E. coli pyruvate dehydrogenase complex in a process that is dependent on the cofactor TPP. nih.gov The mechanism involves the enzyme's own catalytic machinery. 3-fluoropyruvate enters the active site and undergoes the initial steps of the normal catalytic cycle. This leads to the formation of an acetyl-thiamin pyrophosphate (acetyl-TPP) intermediate and the release of a fluoride anion. nih.gov However, this highly reactive acetyl-TPP intermediate then acetylates a crucial sulfhydryl group within the E1 active site, forming a covalent bond. nih.gov This irreversible modification results in the complete inactivation of the enzyme, classifying 3-fluoropyruvate as a suicide substrate. nih.gov

Table 1: Inactivation of Pyruvate Dehydrogenase Complex by 3-Fluoropyruvate

| Feature | Observation | Reference |

|---|---|---|

| Dependence | Inactivation is dependent on Thiamine Pyrophosphate (TPP). | nih.gov |

| Mechanism | Forms an acetyl-TPP intermediate which then acetylates a sulfhydryl residue in the E1 component's active site. | nih.govnih.gov |

| Outcome | Irreversible covalent modification leading to enzyme inactivation. | nih.gov |

| Protection | The natural substrate, pyruvate, can protect the enzyme from inactivation by fluoropyruvate. | nih.gov |

This mechanism provides a powerful model for understanding how TPP-dependent enzymes can be targeted by substrate analogs that hijack their catalytic cycle.

Cellular Metabolic Flux Perturbations

Glycolytic Pathway Interference

Due to its structural similarity to pyruvate, it is anticipated that 3-fluoropyruvate can interfere with glycolysis. While direct studies on 3-fluoropyruvate are limited, extensive research on the closely related compound 3-bromopyruvate (B3434600) (3-BP) offers significant insights. 3-BP is a potent inhibitor of glycolysis, a pathway that is highly active in many cancer cells (the Warburg effect). mdpi.com

3-BP is known to target and inhibit several key glycolytic enzymes, including hexokinase and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). mdpi.com By inhibiting these enzymes, 3-BP effectively shuts down the cell's primary route for ATP production, leading to an energy crisis and cell death. mdpi.comnih.gov This antiglycolytic action has made 3-BP a compound of interest in cancer research. Given the analogous structure, 3-fluoropyruvate is hypothesized to cause similar, though potentially distinct, perturbations to the glycolytic flux.

Table 2: Key Enzymes in Glycolysis Potentially Targeted by Pyruvate Analogs

| Enzyme | Function in Glycolysis | Potential Effect of Inhibition | Reference (for 3-BP) |

|---|---|---|---|

| Hexokinase (HK) | Phosphorylates glucose to glucose-6-phosphate, the first committed step. | Blocks entry of glucose into the glycolytic pathway. | mdpi.com |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a key energy-yielding step. | Halts glycolysis mid-pathway, preventing ATP and pyruvate formation. | mdpi.com |

| Pyruvate Kinase (PK) | Catalyzes the final step, converting PEP to pyruvate. | Blocks the final ATP-generating step of glycolysis. | nih.gov |

Tricarboxylic Acid (TCA) Cycle Modulation

This compound, as a structural analog of pyruvate, significantly modulates the tricarboxylic acid (TCA) cycle, a cornerstone of cellular respiration. Its primary mechanism of action is the inhibition of the pyruvate dehydrogenase complex (PDC). This enzyme complex is a critical gatekeeper for the entry of carbohydrates into the TCA cycle, catalyzing the oxidative decarboxylation of pyruvate to form acetyl-CoA. By inhibiting PDC, 3-fluoropyruvate effectively reduces the supply of acetyl-CoA derived from glycolysis.

Table 1: Impact of 3-Fluoropyruvate on Key TCA Cycle Steps

| TCA Cycle Step | Enzyme | Primary Substrate(s) | Key Product(s) | Effect of 3-Fluoropyruvate-induced PDC Inhibition |

|---|---|---|---|---|

| Pyruvate to Acetyl-CoA | Pyruvate Dehydrogenase Complex (PDC) | Pyruvate | Acetyl-CoA, NADH | Directly inhibited, leading to reduced substrate for the TCA cycle. |

| Step 1 | Citrate (B86180) Synthase | Acetyl-CoA, Oxaloacetate | Citrate | Rate reduced due to decreased availability of Acetyl-CoA. |

| Step 3 | Isocitrate Dehydrogenase | Isocitrate | α-Ketoglutarate, NADH, CO₂ | Rate reduced due to decreased availability of Isocitrate. |

| Step 4 | α-Ketoglutarate Dehydrogenase | α-Ketoglutarate | Succinyl-CoA, NADH, CO₂ | Rate reduced due to decreased availability of α-Ketoglutarate. khanacademy.org |

| Step 6 | Succinate Dehydrogenase | Succinate | Fumarate, FADH₂ | Rate reduced due to overall decreased cycle flux. |

Impact on Mitochondrial Metabolism and Bioenergetics

The modulation of the TCA cycle by this compound has profound consequences for mitochondrial metabolism and cellular bioenergetics. The mitochondrion is the primary site of oxidative phosphorylation, a process that relies on the electron donors NADH and FADH₂ produced by the TCA cycle. nih.gov By curtailing the activity of the TCA cycle, 3-fluoropyruvate reduces the supply of these crucial reducing equivalents to the electron transport chain (ETC).

A lower influx of electrons into the ETC leads to a decrease in the rate of oxygen consumption, which serves as the final electron acceptor. This slowdown in electron transport directly impacts the pumping of protons across the inner mitochondrial membrane, thereby diminishing the electrochemical gradient, or mitochondrial membrane potential. As this proton-motive force is the direct driver for ATP synthase, its reduction results in a lower rate of ATP synthesis via oxidative phosphorylation. This disruption of mitochondrial function shifts the bioenergetic profile of the cell, impairing its ability to generate energy efficiently.

Effects on Lipid Biosynthesis Pathways

The influence of this compound extends beyond energy production to anabolic processes such as lipid biosynthesis. The link is, once again, the molecule acetyl-CoA. In addition to being the primary fuel for the TCA cycle, acetyl-CoA is the fundamental building block for the de novo synthesis of fatty acids. mdpi.com This process primarily occurs in the cytoplasm and relies on a supply of acetyl-CoA that is largely exported from the mitochondria in the form of citrate.

By inhibiting the pyruvate dehydrogenase complex, 3-fluoropyruvate limits the conversion of glucose-derived pyruvate into mitochondrial acetyl-CoA. This, in turn, reduces the amount of citrate available for export to the cytoplasm. The resulting decrease in cytosolic acetyl-CoA curtails the substrate pool for acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the rate-limiting step in fatty acid synthesis, and for the subsequent elongation steps that produce fatty acids like palmitate. mdpi.com Consequently, the synthesis of more complex lipids, including triglycerides and phospholipids (B1166683) which use fatty acids as a backbone, is also negatively affected. nih.gov

Alterations in Energy Production and Utilization

The inhibition of the pyruvate dehydrogenase complex by this compound fundamentally alters cellular energy production and utilization. The primary consequence is a significant reduction in ATP yield from glucose, as the highly efficient process of oxidative phosphorylation is hampered. The compound itself is known to decompose into acetate, fluoride anion, and carbon dioxide.

With the main pathway of aerobic respiration compromised, cells must adapt their strategies for energy utilization. A common compensatory mechanism is an increased reliance on anaerobic glycolysis to generate ATP. While glycolysis provides a more rapid source of ATP, it is far less efficient, producing only a net of two ATP molecules per molecule of glucose compared to the approximately 30-32 ATP produced via complete oxidation. This metabolic shift has broad implications for cellular function, particularly in tissues with high energy demands.

Interaction with Cellular Transport Systems

For this compound to exert its intracellular effects, it must first be transported across the cell membrane. Its structural similarity to pyruvate allows it to be recognized and imported by cellular pyruvate transport systems.

Pyruvate Transporter Systems (e.g., CstA, YbdD in E. coli)

The interaction of 3-fluoropyruvate (3FP) with specific transporters has been effectively demonstrated in studies using the bacterium Escherichia coli. In these investigations, 3FP was used as a toxic pyruvate analog to select for and identify mutants that were deficient in pyruvate transport. nih.gov The principle of this selection is that cells unable to import the toxic 3FP survive and become enriched in the population. nih.gov

Through high-throughput transposon sequencing, researchers identified two key proteins, CstA and YbdD, as components of a constitutive pyruvate transport system in E. coli. nih.govnih.gov Mutant strains with transposon insertions in the genes encoding CstA or YbdD showed resistance to the growth-inhibiting effects of 3FP and exhibited lower pyruvate uptake activity. nih.gov CstA was previously annotated as a peptide transporter, and YbdD was a conserved protein of unknown function; this research elucidated their role in pyruvate import. nih.govnih.gov The findings demonstrated that CstA and YbdD form a functional transporter system responsible for the uptake of pyruvate and its analogs like 3-fluoropyruvate. nih.gov

Table 2: Proteins Involved in 3-Fluoropyruvate Transport in E. coli

| Gene | Protein | Previous/Current Annotation | Demonstrated Role in 3-Fluoropyruvate Uptake |

|---|---|---|---|

| cstA | CstA | Carbon starvation-induced peptide transporter | Component of the primary constitutive transporter for 3-fluoropyruvate. nih.govnih.gov |

| ybdD | YbdD | Conserved protein, unknown function | Essential component of the CstA-dependent transport system for 3-fluoropyruvate. nih.govnih.gov |

Applications As a Research Tool and Biochemical Probe

Investigating Enzyme Active Site Specificity and Catalytic Mechanisms

3-Fluoropyruvate is utilized to probe the active sites of enzymes that normally bind or process pyruvate (B1213749). The fluorine atom, with its high electronegativity, alters the electronic properties of the molecule, influencing its interaction with amino acid residues in the enzyme's active site. This perturbation can help identify critical residues involved in substrate binding and catalysis.

For instance, studies with pyruvate dehydrogenase (E1), a key component of the pyruvate dehydrogenase complex, have shown that it catalyzes the decomposition of 3-fluoropyruvate into carbon dioxide, fluoride (B91410), and acetate. nih.gov During this process, acetylthiamin pyrophosphate is formed as an intermediate. nih.gov By tracing the fate of radiolabeled 3-fluoropyruvate, researchers have demonstrated that the acetyl group from this intermediate is transferred to coenzyme A, confirming the chemical competence of acetyl-TPP as an intermediate in the normal enzymatic reaction. nih.gov

The stereochemical course of enzymatic reactions can be elucidated using fluorinated analogs like 3-fluoropyruvate. The fluorine atom can influence the stereoselectivity of enzymatic reactions, and analysis of the products can reveal details about the enzyme's mechanism. While specific studies detailing the use of sodium 3-fluoropyruvate monohydrate for probing stereochemical outcomes were not prevalent in the search results, the principle is a recognized application of fluorinated substrate analogs in enzymology. The analogous compound, 3-bromopyruvate (B3434600), has been extensively studied for its effects on enzyme activity, particularly its inhibition of hexokinase II, which is crucial for glycolysis in cancer cells. kodiscovery.org

Many enzymes that metabolize amino acids and keto acids proceed through a Schiff base intermediate, often formed with a lysine (B10760008) residue in the active site or with a pyridoxal (B1214274) phosphate (B84403) cofactor. While direct studies on this compound and Schiff-base intermediates were not identified, the reactivity of the carbonyl group in 3-fluoropyruvate makes it a potential tool for such investigations. The formation and stability of Schiff bases are sensitive to the electronic nature of the carbonyl compound. The electron-withdrawing fluorine atom in 3-fluoropyruvate would modulate the reactivity of the carbonyl carbon, potentially altering the kinetics and stability of the Schiff base intermediate. This could allow researchers to trap or detect these transient species, providing evidence for their role in the catalytic mechanism. The study of novel Schiff base derivatives as potential enzyme inhibitors is an active area of research. nih.govekb.eg

Metabolic Tracing and Pathway Elucidation in Biological Systems

Isotopic tracers are fundamental tools for tracking the flow of metabolites (metabolic flux) through biochemical networks. nih.gov By labeling molecules with stable or radioisotopes, researchers can follow their transformation and incorporation into various cellular components. nih.gov

Cancer cells often exhibit a metabolic shift known as the Warburg effect, characterized by an increased rate of glycolysis and lactate (B86563) production, even in the presence of oxygen. nih.govmdpi.comnih.govyoutube.com This altered metabolism is a hallmark of many cancers and presents a potential target for therapeutic intervention. nih.govbiorxiv.org 3-Fluoropyruvate, as a pyruvate analog, can be used to probe this altered metabolic state. Its uptake and metabolism can be monitored to understand the dynamics of glycolysis and pyruvate metabolism in cancer cells. The related compound, 3-bromopyruvate, has been shown to target the energy metabolism of cancer cells, primarily by inhibiting the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govresearchgate.netnih.gov It is preferentially taken up by cancer cells through overexpressed monocarboxylate transporters (MCTs). nih.gov

The development of radiolabeled molecules for Positron Emission Tomography (PET) imaging is a powerful tool in both research and clinical settings. nih.gov Fluorine-18 is a commonly used radionuclide for PET due to its favorable half-life and imaging characteristics. nih.gov The synthesis of [18F]-labeled 3-fluoropyruvate allows for the non-invasive imaging of pyruvate metabolism in vivo. This technique can be used to visualize tumors that exhibit the Warburg effect, as they would be expected to show high uptake of the radiotracer. The development of [18F]-labeled radiotracers is a complex process involving multistep synthesis and purification. nih.govresearchgate.net While specific details on the synthesis of [18F]-3-fluoropyruvate were not the focus of the provided search results, the general principles of developing 18F-labeled radiotracers for PET imaging are well-established. nih.govnih.govresearchgate.netresearchgate.net

Research into Metabolic Vulnerabilities and Potential Targets

By understanding the unique metabolic profiles of cancer cells, researchers can identify and exploit metabolic vulnerabilities for therapeutic purposes. The reliance of many cancer cells on aerobic glycolysis makes the enzymes and transporters involved in this pathway attractive targets. oncotarget.com

The study of pyruvate analogs like 3-fluoropyruvate contributes to this research by providing insights into the consequences of disrupting glycolysis and pyruvate metabolism. While 3-bromopyruvate has been more extensively studied as a potential anti-cancer agent due to its alkylating properties and potent inhibition of key metabolic enzymes, the principles learned from these studies can inform research using 3-fluoropyruvate as a less reactive probe. nih.govresearchgate.netnih.gov The investigation of metabolic inhibitors helps to identify critical nodes in cancer metabolism that, when targeted, can lead to cell death or growth arrest.

Application in Microbial Metabolism Research (e.g., growth inhibition mechanisms)

This compound serves as a valuable research tool for investigating microbial metabolism, primarily through its potent inhibitory effects on key metabolic pathways. Its structural similarity to the central metabolite pyruvate allows it to interact with and disrupt crucial enzymatic processes, providing insights into microbial growth and survival mechanisms.

The primary mechanism of action for 3-fluoropyruvate in microorganisms is the inhibition of the pyruvate dehydrogenase (PDH) complex. nih.gov This multi-enzyme complex is a critical hub in central carbon metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.

Research has shown that 3-fluoropyruvate is a potent inhibitor of the PDH complex in bacteria such as Escherichia coli. nih.gov The pyruvate dehydrogenase component (E1) of the complex is responsible for the decomposition of 3-fluoropyruvate into carbon dioxide, fluoride anion, and acetate. nih.gov This interaction effectively blocks the normal processing of pyruvate, leading to a bottleneck in the metabolic pathway. The inhibition of the PDH complex disrupts the cell's ability to generate energy and essential precursors for biosynthesis, ultimately leading to the cessation of growth.

Furthermore, the study of fluoride ions, such as those released from 3-fluoropyruvate, has revealed their inhibitory action on other key metabolic enzymes. For instance, fluoride is a known inhibitor of enolase, a crucial enzyme in the glycolytic pathway. nih.gov Inhibition of enolase leads to a depletion of ATP, the primary energy currency of the cell, particularly under anaerobic conditions where glycolysis is the main source of energy. nih.gov This ATP depletion can cause bacteriostatic effects, where bacterial growth is halted. nih.gov

The central role of pyruvate metabolism in microbial physiology makes it a key target for understanding bacterial adaptation and survival. nih.govfrontiersin.orgmdpi.com Studies using pyruvate analogs like 3-fluoropyruvate help to elucidate the importance and function of specific metabolic routes. For example, research on Staphylococcus aureus has demonstrated that the metabolic pathway involving pyruvate is critical for its survival and cytotoxicity. frontiersin.orgnih.gov By observing the metabolic shifts and growth inhibition caused by 3-fluoropyruvate, researchers can identify essential pathways and potential targets for antimicrobial strategies.

The table below summarizes the key research findings on the inhibitory effects of fluorinated compounds on microbial metabolism.

| Organism | Compound/Ion | Target Enzyme/Pathway | Observed Effect | Reference |

| Escherichia coli | 3-fluoropyruvate | Pyruvate Dehydrogenase (PDH) Complex | Potent inhibition | nih.gov |

| Escherichia coli | 3-fluoropyruvate | Pyruvate Dehydrogenase (E1 component) | Decomposition of the compound | nih.gov |

| Escherichia coli | Fluoride ion (from NaF) | Enolase (Glycolysis) | Inhibition leading to ATP depletion and growth inhibition | nih.gov |

| Staphylococcus aureus | Pyruvate | pta/ackA pathway | Essential for survival | nih.gov |

These detailed research findings underscore the utility of this compound as a specific probe to dissect the complexities of microbial metabolic networks and to understand the mechanisms that underpin bacterial growth and its inhibition.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the analysis of sodium 3-fluoropyruvate monohydrate, providing insights into its structure, purity, and behavior in enzymatic assays.

Fluorine-19 (¹⁹F) NMR for Monitoring Fluorination and Enzyme Mechanisms

The presence of a fluorine atom makes ¹⁹F NMR an exceptionally powerful and specific tool for studying reactions involving 3-fluoropyruvate. With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus provides a sensitive signal in a spectral region free from other biological signals.

In research, ¹⁹F NMR is employed to directly monitor the progress of enzyme-catalyzed reactions where 3-fluoropyruvate acts as a substrate. For instance, the consumption of 3-fluoropyruvate by variants of N-acetyl neuraminic acid lyase (NAL) can be quantified over time by observing the decrease in the intensity of the 3-fluoropyruvate ¹⁹F signal. nih.gov This allows for the determination of reaction rates and enzyme efficiency. nih.gov

Furthermore, ¹⁹F NMR is instrumental in determining the stereochemical outcome of enzymatic reactions. When 3-fluoropyruvate is a substrate, the fluorine atom becomes part of the product molecule. If new stereocenters are formed, the fluorine atom in the resulting diastereomeric products will have distinct chemical shifts. This allows for the precise determination of the kinetic and thermodynamic ratios of the products formed. nih.gov For example, in the NAL-catalyzed reaction between 3-fluoropyruvate and N-acetylmannosamine, ¹⁹F NMR was used to distinguish between the (3R,4R)- and (3S,4R)-configured products, revealing changes in stereoselectivity under kinetic versus thermodynamic control. nih.gov Similarly, it was used to study the stereochemistry of the carboxylation of 3-fluoropyruvate by transcarboxylase. nih.gov

| Enzyme Studied | Analytical Goal | Technique | Findings |

| N-acetyl neuraminic acid lyase (NAL) variants | Monitor substrate consumption | ¹⁹F NMR Spectroscopy | The rate of 3-fluoropyruvate consumption was measured to determine catalytic efficiency. nih.gov |

| N-acetyl neuraminic acid lyase (NAL) variants | Determine product stereochemistry | ¹⁹F NMR Spectroscopy | Kinetic and thermodynamic ratios of diastereomeric products were quantified based on distinct ¹⁹F chemical shifts. nih.gov |

| Transcarboxylase | Analyze reaction stereochemistry | ¹⁹F NMR Spectroscopy | Confirmed that the enzyme is specific for one of the two prochiral hydrogens in 3-fluoropyruvate. nih.gov |

Carbon-13 (¹³C) and Proton (¹H) NMR for Structural and Stereochemical Analysis

While ¹⁹F NMR offers a specialized window, ¹H and ¹³C NMR spectroscopy remain fundamental for the primary structural elucidation and confirmation of this compound.

¹³C NMR provides information about the carbon skeleton. In 3-fluoropyruvate, one would expect three distinct carbon signals corresponding to the carboxyl carbon, the ketone carbonyl carbon, and the fluorinated methyl carbon. The signal for the fluorinated carbon (C3) appears as a doublet due to one-bond coupling with the fluorine atom (¹JCF), providing unambiguous evidence of fluorination at that position. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete structural assignment. Although specific literature detailing the comprehensive NMR structural analysis of this particular monohydrate is not prevalent, these techniques represent standard procedure for chemical characterization. The use of ¹³C-labeled pyruvate (B1213749) has also been explored for site-specific labeling of biomolecules like RNA for structural studies. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for studying the effects of this compound on metabolic pathways and for characterizing its interactions with enzymes at a molecular level.

Metabolomics Analysis for Pathway Perturbations (e.g., LC-MS/MS)

Introducing 3-fluoropyruvate to a biological system can cause significant perturbations in metabolic pathways that utilize pyruvate. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for observing these changes through targeted and untargeted metabolomics. mdpi.comnih.govresearchgate.net

As an inhibitor of enzymes like the pyruvate dehydrogenase complex, 3-fluoropyruvate can block the conversion of pyruvate to acetyl-CoA. nih.gov A metabolomics experiment using LC-MS/MS could be designed to quantify the resulting metabolic shifts. In such a study, biological samples (e.g., cells or tissues) would be exposed to 3-fluoropyruvate. After quenching and extraction of metabolites, LC would be used to separate the complex mixture of small molecules. nih.gov The mass spectrometer, often a triple quadrupole or a high-resolution instrument like a TOF or Orbitrap, would then detect and quantify hundreds of metabolites simultaneously. researchgate.net The high sensitivity and specificity of LC-MS/MS, particularly in multiple reaction monitoring (MRM) mode, allow for precise measurement of metabolite concentrations. nih.govwikipedia.org

| Expected Metabolite Change | Metabolic Pathway Affected | Rationale | Analytical Approach |

| Increase in Pyruvate | Glycolysis / TCA Cycle Entry | Blockade of pyruvate-consuming enzymes (e.g., Pyruvate Dehydrogenase). nih.gov | LC-MS/MS |

| Increase in Lactate (B86563) | Fermentation | Shunting of excess pyruvate to lactate via lactate dehydrogenase. | LC-MS/MS |

| Decrease in Citrate (B86180) | Tricarboxylic Acid (TCA) Cycle | Reduced production of acetyl-CoA, the precursor for citrate synthesis. | LC-MS/MS |

| Decrease in Acetyl-CoA | TCA Cycle Entry / Fatty Acid Synthesis | Direct inhibition of pyruvate dehydrogenase complex reduces its formation. nih.gov | LC-MS/MS |

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) in Enzyme Inactivation Studies

ESI-MS/MS is a high-resolution technique used to investigate the molecular mechanisms of enzyme inactivation. When 3-fluoropyruvate acts as an irreversible inhibitor, it often forms a covalent bond with a key amino acid residue in the enzyme's active site.

Research has shown that 3-fluoropyruvate inactivates the E. coli pyruvate dehydrogenase complex by leading to the acetylation of a sulfhydryl group at the active site. nih.gov While early studies used radiolabeling to detect this, modern studies would employ ESI-MS/MS for a more detailed analysis. The process would typically involve:

Incubating the target enzyme with 3-fluoropyruvate.

Digesting the inactivated protein into smaller peptides using a protease like trypsin.

Separating the resulting peptide mixture using liquid chromatography.

Analyzing the peptides by ESI-MS/MS.

The mass spectrometer would identify the peptide that has increased in mass corresponding to the covalent modification (e.g., an acetyl group). Subsequent fragmentation of this modified peptide (MS/MS) would produce a spectrum of product ions that allows for the precise identification of the modified amino acid residue, such as a specific cysteine. wikipedia.org

X-ray Crystallography and Structural Biology

X-ray crystallography provides the ultimate atomic-level detail of how a molecule like 3-fluoropyruvate interacts with an enzyme's active site. While a specific crystal structure of an enzyme in complex with 3-fluoropyruvate is not prominently available in public databases, the principles of its application are well-established from studies of related molecules.

By co-crystallizing a target enzyme with 3-fluoropyruvate (or a stable analog) and analyzing the resulting X-ray diffraction pattern, researchers can build a three-dimensional model of the enzyme-inhibitor complex. Such a structure would reveal:

Binding Orientation: The precise positioning of 3-fluoropyruvate within the active site.

Key Interactions: The specific hydrogen bonds, electrostatic interactions, and van der Waals contacts between the inhibitor and amino acid residues of the enzyme.

Conformational Changes: Any structural rearrangements in the enzyme that occur upon inhibitor binding.

For example, the crystal structure of N-acetylneuraminate lyase has been solved with pyruvate forming a Schiff base intermediate in its active site, identifying the key lysine (B10760008) residue involved. nih.gov A structure with 3-fluoropyruvate would similarly illuminate its binding mode and the basis of its inhibitory activity. Likewise, structures of pyruvate decarboxylase with pyruvate analogs show how the substrate is positioned near the thiamine (B1217682) pyrophosphate cofactor. nih.gov This structural information is invaluable for understanding the mechanism of action and for the rational design of new, more potent enzyme inhibitors.

| Related Enzyme Structure (PDB ID) | Enzyme | Ligand/Feature | Significance for 3-Fluoropyruvate Research |

| 1F7B | N-acetylneuraminate lyase | Pyruvate Schiff Base | Identifies the catalytic lysine residue and active site architecture that would interact with 3-fluoropyruvate. nih.govwikipedia.org |

| 2VBI | Pyruvate Decarboxylase | Pyruvate Analog | Shows the substrate binding pocket and interaction with the TPP cofactor, a model for how 3-fluoropyruvate might bind. nih.gov |

| 3EXH | Pyruvate Dehydrogenase (Human) | Phosphorylated E1 component | Provides the structure of a key target for 3-fluoropyruvate, revealing the location of regulatory sites near the active site. rcsb.org |

Determination of Crystalline Structure and Hydration State for Research Compounds

While the use of XRD to confirm the crystalline structure and purity of this compound is a standard practice, specific crystallographic data such as unit cell dimensions and space group are not widely available in the public domain as of the latest literature reviews. However, analysis of related fluorinated pyruvate compounds suggests that the water molecule in the monohydrate form likely plays a significant role in the crystal packing through the formation of extensive hydrogen-bonding networks. These interactions are crucial for stabilizing the crystal lattice.

Co-crystallization with Enzymes for Active Site Insights

To understand the mechanism of action of enzyme inhibitors and substrates, co-crystallization of the compound with its target enzyme followed by X-ray crystallography is a powerful technique. This approach allows for the direct visualization of the binding mode of the ligand within the enzyme's active site, revealing key interactions that are essential for its biological effect.

In the context of sodium 3-fluoropyruvate, its interaction with enzymes such as the pyruvate dehydrogenase (PDH) complex is of significant interest. Research has shown that 3-fluoropyruvate acts as a substrate for the E1 component of the PDH complex. nih.gov It undergoes decomposition to form carbon dioxide, fluoride (B91410) anion, and acetate, with acetylthiamin pyrophosphate (acetyl-TPP) being a key intermediate in this reaction. nih.gov The formation of this intermediate within the active site highlights the compound's ability to engage with the catalytic machinery of the enzyme.

While the role of 3-fluoropyruvate as a substrate and its formation of intermediates in the active site of PDH are established, detailed structural information from co-crystallization studies of this compound with the enzyme is not extensively reported in the literature. Such studies would be invaluable in providing a precise atomic-level picture of the interactions between the fluorinated substrate and the amino acid residues of the active site.

Spectroscopic Techniques for Functional Group Validation (e.g., FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a widely used technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For this compound, FTIR spectroscopy can be used to validate the presence of its key functional groups.

Although a specific, publicly available FTIR spectrum for this compound is not readily found, the expected characteristic absorption bands can be predicted based on its structure. Key expected vibrational frequencies include:

C=O stretching (ketone and carboxylate): Strong absorption bands are expected in the region of 1650-1750 cm⁻¹. The presence of two carbonyl groups would likely result in complex absorption patterns in this region.

C-F stretching: A strong band characteristic of the carbon-fluorine bond is expected, typically in the range of 1000-1400 cm⁻¹.

O-H stretching (water of hydration): A broad absorption band is anticipated in the region of 3200-3500 cm⁻¹ due to the presence of the water molecule in the monohydrate form.

C-O stretching (carboxylate): Bands associated with the carboxylate group would also be present.

The precise positions of these bands can provide information about the molecular environment and intermolecular interactions, such as hydrogen bonding. mdpi.com

Kinetic Assays for Enzyme Activity and Inhibition Characterization

Kinetic assays are essential for quantifying the effect of compounds on enzyme activity. Sodium 3-fluoropyruvate has been the subject of numerous kinetic studies to characterize its role as both a substrate and an inhibitor for various enzymes.

Research has demonstrated that 3-fluoropyruvate is an inhibitor of pyruvate carboxylase (PC). Studies have determined it to be a non-competitive inhibitor with respect to pyruvate, with a reported inhibition constant (Ki) of 0.17 mM. This indicates a moderate affinity of the inhibitor for the enzyme.

Furthermore, 3-fluoropyruvate has been shown to inhibit the pyruvate dehydrogenase complex. It acts as a substrate for the E1 component, leading to the formation of an acetyl-TPP intermediate. nih.gov The interaction of 3-fluoropyruvate with these key metabolic enzymes disrupts normal cellular metabolism, making it a valuable tool for studying these pathways.

The following table summarizes key findings from kinetic assays involving 3-fluoropyruvate:

| Enzyme | Organism/System | Role of 3-Fluoropyruvate | Observed Effect | Quantitative Data (if available) |

| Pyruvate Carboxylase | Not specified | Inhibitor | Non-competitive inhibition with respect to pyruvate. | Ki = 0.17 mM |

| Pyruvate Dehydrogenase | E. coli / Bovine heart | Substrate/Inhibitor | Acts as a substrate for the E1 component, forming acetyl-TPP. Leads to inactivation of the complex. | - |

Computational and Theoretical Studies

Molecular Docking and Binding Affinity Simulations (e.g., with PDHA1)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Sodium 3-fluoropyruvate, docking simulations are crucial for understanding its interaction with target enzymes, such as the pyruvate (B1213749) dehydrogenase E1 component (PDHA1). The pyruvate dehydrogenase complex (PDC) is a key target, as it catalyzes the decomposition of 3-fluoropyruvate. nih.gov

The process involves placing the 3-fluoropyruvate molecule into the binding site of a protein, like PDHA1, and calculating the binding affinity. This is often achieved using scoring functions that estimate the free energy of binding. Such simulations can reveal key interactions, like hydrogen bonds and electrostatic interactions, that stabilize the ligand-protein complex. For instance, studies on inhibitors of Pyruvate Dehydrogenase Kinases (PDKs), which regulate the PDC, utilize molecular docking to analyze the binding mechanism between compounds and the enzyme's binding pocket. mdpi.com These simulations can identify critical amino acid residues involved in the interaction, providing a rationale for the compound's inhibitory activity.

| Parameter | Description | Application to 3-Fluoropyruvate |

|---|---|---|

| Target Protein | The enzyme or receptor whose interaction with the ligand is being studied. | Pyruvate Dehydrogenase E1 (PDHA1), a component of the Pyruvate Dehydrogenase Complex. |

| Ligand | The small molecule (3-fluoropyruvate) being docked into the protein. | 3-fluoropyruvate anion. |

| Binding Site | The specific pocket or groove on the protein surface where the ligand binds. | The active site of PDHA1 where pyruvate normally binds. |

| Scoring Function | An algorithm used to estimate the binding free energy and rank different binding poses. | Predicts the stability of the 3-fluoropyruvate-PDHA1 complex. |

| Predicted Interactions | Specific atomic contacts, such as hydrogen bonds or van der Waals forces. | Identifies key amino acid residues in PDHA1 responsible for binding 3-fluoropyruvate. |

Molecular Dynamics Simulations for Conformational Analysis and Enzyme Interactions

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. escholarship.org By calculating the motions of atoms within a system, MD simulations can be used to study the conformational changes in both the ligand (3-fluoropyruvate) and its target enzyme upon binding. escholarship.orgnih.gov These simulations are essential for assessing the stability of the docked complex and understanding the flexibility of the binding site. ajchem-a.com

For the 3-fluoropyruvate-enzyme complex, an MD simulation would typically start with the best-docked pose. The system is then solvated in a water box with appropriate ions to mimic physiological conditions. mdpi.com The simulation calculates the trajectory of all atoms over a period of nanoseconds to microseconds. escholarship.orgnih.gov Analysis of this trajectory can reveal:

Conformational Stability: By monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand, researchers can assess if the binding is stable over time. ajchem-a.com

Local Flexibility: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the enzyme are flexible or rigid during the interaction.

Interaction Persistence: The simulation allows for the analysis of the persistence of specific hydrogen bonds or other interactions between 3-fluoropyruvate and the enzyme.

MD simulations have been effectively used to investigate the thermostability of enzymes like pyruvate kinase and to understand the binding of various inhibitors to their targets, providing insights into the structural changes that occur during these processes. nih.govnih.govresearchgate.net

Quantum Chemical Calculations for Reaction Mechanisms and Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules. nih.gov These methods are invaluable for elucidating the detailed reaction mechanisms of 3-fluoropyruvate with its target enzymes. The pyruvate dehydrogenase component (E1), for example, catalyzes the decomposition of 3-fluoropyruvate into CO2, fluoride (B91410) anion, and acetate, with acetylthiamin pyrophosphate (acetyl-TPP) as an intermediate. nih.gov

Quantum calculations, such as Density Functional Theory (DFT), can be employed to:

Map Reaction Pathways: By calculating the energies of reactants, transition states, and products, researchers can construct an energy profile for the reaction. This helps to determine the thermodynamic and kinetic feasibility of a proposed mechanism. nih.govscienceopen.com

Analyze Electronic Properties: These calculations provide information about the distribution of electrons in the molecule, such as atomic charges and electrostatic potential. This is crucial for understanding how 3-fluoropyruvate interacts with amino acid residues in an enzyme's active site.

Predict Reaction Products: In cases where multiple reaction pathways are possible, quantum chemical calculations can help predict the most likely products. researchgate.net

These computational approaches allow for a fundamental understanding of the chemical transformations that 3-fluoropyruvate undergoes, providing insights that are often difficult to obtain through experimental means alone. nih.gov

Normal Coordinate Analysis for Vibrational Spectra Interpretation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. The interpretation of these complex spectra can be greatly aided by normal coordinate analysis (NCA). NCA is a computational method that models the vibrational modes of a molecule, allowing for the assignment of observed spectral bands to specific atomic motions.

While direct NCA studies on Sodium 3-fluoropyruvate monohydrate are not widely published, extensive work on the closely related lithium pyruvate monohydrate provides a strong precedent. eurjchem.comresearchgate.net In such analyses, IR and Raman spectra are recorded experimentally. Then, a theoretical model of the molecule's structure and force field (the set of constants related to bond stretching and bending) is used to calculate the expected vibrational frequencies. eurjchem.com The force constants are refined to achieve the best possible match between the calculated and observed frequencies.

The potential energy distribution (PED) is then calculated, which describes the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a particular vibrational mode. nih.gov This analysis confirms that many vibrational modes are complex, resulting from the coupling of several types of atomic motions. eurjchem.com This detailed assignment is crucial for accurately interpreting spectral data and understanding the molecule's structural and bonding characteristics.

| Technique/Parameter | Description | Relevance to 3-Fluoropyruvate |

|---|---|---|

| FTIR/Raman Spectroscopy | Experimental techniques that measure the vibrational frequencies of a molecule. | Provides the experimental "fingerprint" spectrum of the compound. |

| Normal Coordinate Calculation | A theoretical calculation to predict the vibrational frequencies and modes of a molecule. | Assigns observed spectral bands to specific atomic motions. |

| Force Field Refinement | Optimization of force constants to improve the agreement between calculated and experimental frequencies. | Enhances the accuracy of the vibrational model for 3-fluoropyruvate. |

| Potential Energy Distribution (PED) | Describes the contribution of individual bond stretches and angle bends to each normal mode. | Provides a detailed understanding of the nature of each vibration. nih.gov |

In Silico Exploration of Structure-Activity Relationships

In silico exploration of structure-activity relationships (SAR) involves using computational methods to understand how the chemical structure of a compound relates to its biological activity. nih.gov For 3-fluoropyruvate, this approach can be used to design and evaluate hypothetical analogs with potentially improved or altered activity. Quantitative Structure-Activity Relationship (QSAR) studies, a subset of SAR, build mathematical models that correlate chemical properties with activity. nih.gov

The process typically involves:

Generating Analogs: Creating a virtual library of compounds by modifying the 3-fluoropyruvate structure (e.g., substituting the fluorine with other halogens, altering the carbon backbone).

Calculating Descriptors: For each analog, a range of physicochemical and structural properties (descriptors) are calculated, such as molecular weight, logP (lipophilicity), and various topological indices. nih.gov

Model Building: A statistical model is created to find a correlation between the calculated descriptors and the biological activity (e.g., enzyme inhibition).

Predicting Activity: The model is then used to predict the activity of new, untested analogs, helping to prioritize which compounds should be synthesized and tested experimentally.

This in silico approach accelerates the discovery process by focusing laboratory efforts on the most promising candidates. researchgate.net For example, SAR studies on analogs of other enzyme inhibitors have successfully identified modifications that lead to enhanced activity, often guided by initial computational predictions. rsc.org

Structure Activity Relationship Sar and Design Principles in Research

Impact of Fluorine Substitution on Biochemical Properties and Reactivity